2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC18593163
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3 |
| Standard InChI Key | YSEIPBWZPFHBFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C2N=C1)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine (C₈H₈ClN₃) consists of a bicyclic framework where an imidazole ring is fused to a pyrimidine ring. The chloromethyl (-CH₂Cl) group at position 2 introduces electrophilic reactivity, enabling covalent modifications with nucleophiles such as amines and thiols. The methyl group at position 6 enhances lipophilicity, influencing membrane permeability and target binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Crystalline solid |
| Solubility | Moderate in polar solvents |
The compound’s infrared (IR) spectrum typically shows characteristic absorptions for C-Cl (750–550 cm⁻¹) and C-N (1350–1000 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the pyrimidine ring protons resonate near δ 8.5–7.5 ppm, while the chloromethyl group appears as a singlet at δ 4.2–4.5 ppm .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine traditionally involves cyclization reactions between 2-aminopyrimidine derivatives and α-chloroketones. A representative pathway includes:
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Nucleophilic Attack: The amino group of 2-aminopyrimidine attacks the electrophilic carbonyl carbon of 2-chloroacetone, forming an intermediate hemiaminal.
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Cyclization: Intramolecular dehydration yields the imidazo[1,2-a]pyrimidine core.
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Functionalization: Post-synthetic modifications introduce the chloromethyl group via Friedel-Crafts alkylation .
Table 2: Synthesis Optimization Using Al₂O₃ Catalyst
| Catalyst Loading (mg) | Temperature (°C) | Yield (%) |
|---|---|---|
| 50 | 120 | 62 |
| 100 | 120 | 78 |
| 150 | 120 | 85 |
Recent advancements employ microwave irradiation with aluminum oxide (Al₂O₃) as a heterogeneous catalyst, achieving yields up to 85% in solvent-free conditions . This method reduces reaction times from hours to minutes while minimizing byproduct formation.
Industrial-Scale Production
Continuous flow reactors are increasingly adopted for large-scale synthesis. These systems enhance heat transfer and mixing efficiency, critical for exothermic cyclization steps. Automated purification via simulated moving bed (SMB) chromatography ensures >98% purity, meeting pharmaceutical-grade standards.
Biological Activities
Antimicrobial Properties
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans). Mechanistic studies suggest the chloromethyl group alkylates microbial DNA, disrupting replication, while the methyl group enhances membrane penetration .
Table 3: Minimum Inhibitory Concentrations (MICs)
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
Anti-inflammatory and Enzyme Inhibitory Effects
The compound demonstrates COX-2 selectivity, reducing prostaglandin synthesis without affecting COX-1-mediated gastric protection. Molecular docking simulations reveal hydrogen bonding between the pyrimidine nitrogen and COX-2’s Tyr385 residue, stabilizing the enzyme-inhibitor complex .
Applications in Medicinal Chemistry
Covalent Drug Development
The chloromethyl group enables irreversible binding to cysteine residues in target proteins, a strategy employed in kinase inhibitors. For example, derivatives of this compound have shown promise as cyclin-dependent kinase (CDK) inhibitors, with IC₅₀ values <100 nM in preclinical models .
Prodrug Design
Structural analogs serve as prodrugs, where the chloromethyl group is hydrolyzed in vivo to release active metabolites. This approach improves bioavailability and reduces off-target toxicity.
Future Perspectives
Ongoing research aims to explore synergistic combinations with β-lactam antibiotics and develop targeted delivery systems using nanoparticle carriers. Computational studies are identifying novel derivatives with enhanced selectivity for oncological targets .
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